molecular formula C23H23N5O3S B2802372 N-(2-methoxy-5-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896316-15-7

N-(2-methoxy-5-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2802372
CAS RN: 896316-15-7
M. Wt: 449.53
InChI Key: LUVACOOGXDGFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • Modification of Related Compounds for Anticancer Effects : A study by (Xiao-meng Wang et al., 2015) discussed the modification of a similar compound, which demonstrated significant anticancer effects. The modification involved replacing the acetamide group with alkylurea, leading to potent antiproliferative activities against human cancer cell lines and reduced toxicity.

Antimicrobial and Antifungal Applications

  • Synthesis and Screening for Antimicrobial Activity : Research conducted by (B. MahyavanshiJyotindra et al., 2011) synthesized a series of related compounds and screened them for antibacterial, antifungal, and anti-tuberculosis activity. This research highlights the potential of such compounds in treating microbial infections.

Antioxidant and Analgesic Activities

  • Novel Derivatives for Toxicity Assessment and Antioxidant Actions : A study by (M. Faheem, 2018) evaluated novel derivatives of related compounds for their antioxidant, analgesic, and anti-inflammatory potential, demonstrating significant activities in these areas.

Antiviral Research

  • Antiviral and Virucidal Activity Study : (M. Wujec et al., 2011) synthesized derivatives of a similar compound and assessed their antiviral and virucidal activities. Some derivatives were found to reduce viral replication, indicating potential for antiviral applications.

Potential in Drug Design

  • Computational and Pharmacological Evaluation : The study by (M. Faheem, 2018) also highlights the computational and pharmacological potential of such compounds, which is crucial for drug design and development.

Metal Ion Complex Studies for Cancer Research

  • Gold (III) and Nickel (II) Metal Ion Complexes : Research by (Afnan H. Ghani et al., 2022) synthesized metal ion complexes with similar compounds and studied their anti-cancer activity, indicating a potential application in cancer treatment.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-16-10-11-20(31-3)18(14-16)24-21(29)15-32-23-26-25-22(28(23)27-12-6-7-13-27)17-8-4-5-9-19(17)30-2/h4-14H,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVACOOGXDGFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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